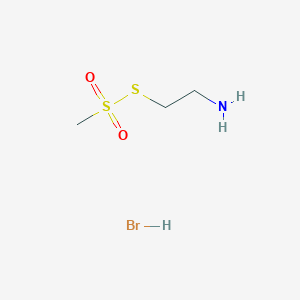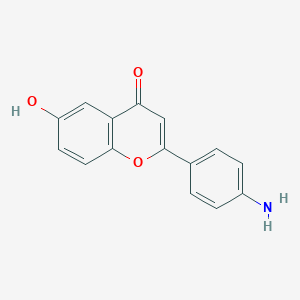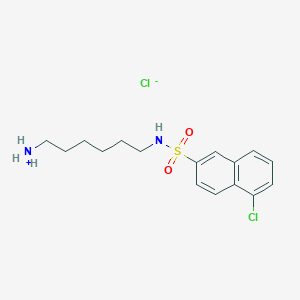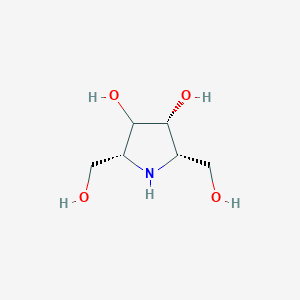
2,5-ジデオキシ-2,5-イミノ-D-グルシトール
概要
説明
科学的研究の応用
2,5-Dideoxy-2,5-Imino-D-Glucitol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an enzyme inhibitor, particularly in the context of glycosidase inhibition . In medicine, it has shown promise as a therapeutic agent for various diseases, including viral infections and metabolic disorders . In industry, it is used in the production of specialized chemicals and materials .
作用機序
Target of Action
The primary target of 2,5-Dideoxy-2,5-Imino-D-Glucitol is Xylose Isomerase , an enzyme found in the bacterium Arthrobacter sp. (strain NRRL B3728) . This enzyme plays a crucial role in the isomerization of xylose to xylulose, a key step in the metabolism of carbohydrates.
Mode of Action
2,5-Dideoxy-2,5-Imino-D-Glucitol acts as a powerful inhibitor of glycohydrolases , enzymes responsible for the cleavage of glycosidic bonds, glycoprotein processing, and the gastrointestinal breakdown of dietary carbohydrates . The compound is charged at physiological pH and is believed to associate with acidic amino acids at the active site .
Biochemical Pathways
The inhibition of glycohydrolases by 2,5-Dideoxy-2,5-Imino-D-Glucitol affects the normal processing of carbohydrates in the body. This disruption can lead to a decrease in the breakdown of dietary carbohydrates in the gastrointestinal tract .
Result of Action
The inhibition of glycohydrolases by 2,5-Dideoxy-2,5-Imino-D-Glucitol can lead to a decrease in the breakdown of dietary carbohydrates in the gastrointestinal tract . This can potentially alter the body’s energy metabolism and impact various physiological processes.
Action Environment
The action of 2,5-Dideoxy-2,5-Imino-D-Glucitol can be influenced by various environmental factors, including pH. The compound is charged at physiological pH, which can affect its interaction with its target enzymes
生化学分析
Biochemical Properties
2,5-Dideoxy-2,5-Imino-D-Glucitol has been found to manifest potent inhibitory prowess against particular enzymes. It interacts with the enzyme Xylose isomerase from the organism Arthrobacter sp. (strain NRRL B3728)
Cellular Effects
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
2,5-Dideoxy-2,5-Imino-D-Glucitol can be synthesized via the tin(II)-mediated anti-selective aldol reaction of bislactim ether and a 3-O-silylated 2,4-ethylidene-D-erythrose derivative . The reaction conditions involve the use of tin(II) as a mediator, which facilitates the formation of the desired product through a pericyclic transition structure with a boat-like conformation and a stabilizing hydrogen bond
化学反応の分析
2,5-Dideoxy-2,5-Imino-D-Glucitol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include tin(II) compounds, silylated derivatives, and specific reaction conditions that favor the formation of the desired products . Major products formed from these reactions include various derivatives of the original compound, which can be further utilized in scientific research and industrial applications.
類似化合物との比較
2,5-Dideoxy-2,5-Imino-D-Glucitol is unique among similar compounds due to its specific structure and reactivity. Similar compounds include other pyrrolidine derivatives, such as 1,2-dideoxynojirimycin and duvoglustat . These compounds share some structural similarities but differ in their specific chemical properties and biological activities.
特性
IUPAC Name |
(2R,3R,4R,5S)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4/c8-1-3-5(10)6(11)4(2-9)7-3/h3-11H,1-2H2/t3-,4+,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYHYHZGDNWFIF-JGWLITMVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(N1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](N1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,5-Dideoxy-2,5-Imino-D-Glucitol (DGDP) in medicinal chemistry?
A1: DGDP belongs to a class of compounds called iminosugars, which are sugar mimics with a nitrogen atom replacing the ring oxygen. These compounds exhibit interesting biological activities, particularly as glycosidase inhibitors. Glycosidases are enzymes involved in various biological processes, including carbohydrate metabolism and glycoprotein processing. [] Therefore, DGDP holds promise as a potential therapeutic agent for diseases like diabetes and viral infections.
Q2: How does the stereochemistry of DGDP influence its biological activity?
A2: The biological activity of DGDP is closely tied to its stereochemistry. Studies utilizing density functional theory (DFT) calculations have revealed that the specific arrangement of atoms in DGDP's boat-like conformation plays a crucial role in its ability to interact with and inhibit glycosidases. [, ] Modifications to this structure could significantly impact its potency and selectivity.
Q3: What synthetic approaches have been explored for the preparation of DGDP?
A3: Several synthetic routes have been developed to access DGDP. One approach involves the tin(II)-mediated anti-selective aldol reaction of a bislactim ether with a protected D-erythrose derivative. [] Another method utilizes a highly stereoselective [3+2]-annulation reaction of N-tosyl-α-amino aldehydes and 1,3-bis(silyl)propenes. [] Furthermore, DGDP has been synthesized from D-fructose through a multi-step process involving the preparation and manipulation of a protected polyhydroxylated pyrrolidine intermediate. []
Q4: Can DGDP serve as a starting point for the synthesis of other biologically active compounds?
A4: Yes, DGDP's polyhydroxylated structure makes it a valuable building block for synthesizing other complex molecules. For instance, it has been successfully employed as a key intermediate in the synthesis of unnatural analogs of (+)-casuarine, a natural pentahydroxylated pyrrolizidinic alkaloid with potential medicinal properties. [] This highlights the versatility of DGDP as a starting material in organic synthesis.
Q5: Are there any known natural sources of DGDP?
A5: Research has identified DGDP in the Thai medicinal plant Stemona tuberosa, commonly referred to as "Non tai yak". This plant is traditionally used for various medicinal purposes. [] The presence of DGDP in this plant further supports its potential therapeutic value and warrants further investigation into its biological properties.
Q6: Beyond DGDP, what other iminosugars have been isolated from natural sources?
A6: Apart from DGDP, other iminosugars such as α-1-C-hydroxymethylfagomine, 1-deoxymannojirimycin (DMJ), and various glycosylated derivatives of DMJ have been isolated from different plant species. [] This emphasizes the diversity of iminosugars found in nature and their potential as a source of novel therapeutic agents.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



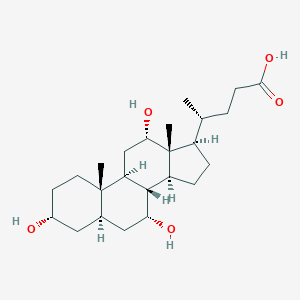
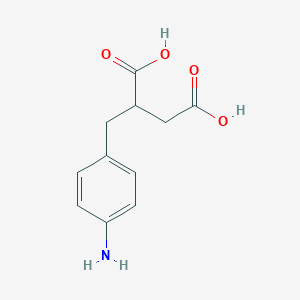
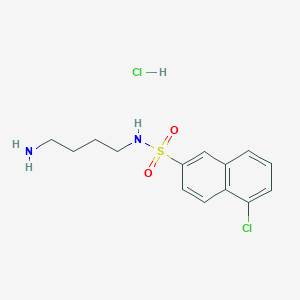
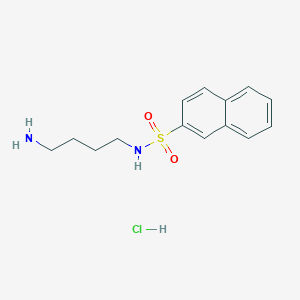
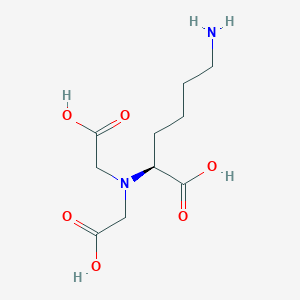
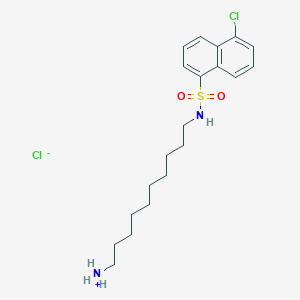
![2-Amino-1,6-dimethylimidazo[4,5-b]pyridine](/img/structure/B43360.png)
![3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine](/img/structure/B43363.png)
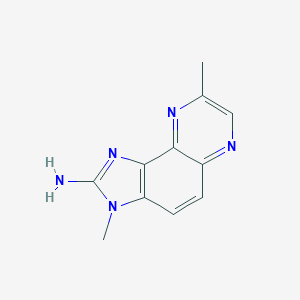
![2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline](/img/structure/B43366.png)
